

# A Technical Guide to (25RS)-26-Hydroxycholesterol-d4: Commercial Sources and Applications

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## Compound of Interest

Compound Name: (25RS)-26-Hydroxycholesterol-d4

Cat. No.: B12407602

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(25RS)-26-Hydroxycholesterol-d4**, a crucial internal standard for the accurate quantification of its endogenous counterpart, 26-hydroxycholesterol. This document details commercially available sources of this deuterated oxysterol, outlines its primary applications in research, and provides exemplary experimental protocols for its use in isotope dilution mass spectrometry.

## Commercial Suppliers of (25RS)-26-Hydroxycholesterol-d4

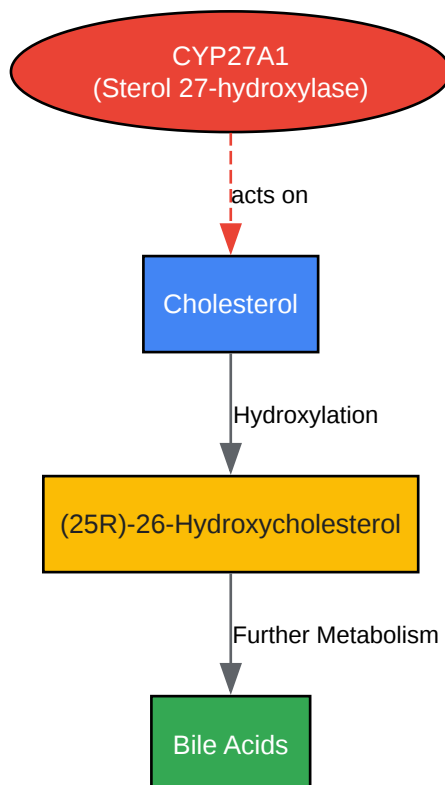
The following table summarizes the key quantitative data for **(25RS)-26-Hydroxycholesterol-d4** available from various commercial suppliers. This information is intended to facilitate the selection of the most suitable product for specific research needs.

Supplier	Product/Catalog No.	Isotopic Purity	Chemical Purity	Available Formats	Storage Conditions
CDN Isotopes	D-6879	≥98 atom % D[1]	≥98%	0.005 g, 0.01 g	-20°C
LGC Standards	CDN-D-6879	98 atom % D[2]	min 98%[2]	0.005 g, 0.01 g[2]	+4°C
Toronto Research Chemicals (TRC)	H918051	Not specified	Not specified	5 mg[3]	-20°C
Pharmaffiliates	PA STI 088491	Not specified	Not specified	Inquire for details	2-8°C Refrigerator
Arctom	HY-146635S	Not specified	Not specified	1 mg[4]	-20°C (in solvent)

## Signaling Pathways and Metabolic Context

(25RS)-26-Hydroxycholesterol is a deuterated analog of 26-hydroxycholesterol, an important oxysterol in human physiology. 26-hydroxycholesterol is synthesized from cholesterol by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1)[5][6]. It is a key intermediate in the "alternative" or "acidic" pathway of bile acid synthesis[6][7]. Beyond its role as a bile acid precursor, 26-hydroxycholesterol is involved in cholesterol homeostasis and has been implicated as a ligand for nuclear receptors[8].

## Metabolic Pathway of 26-Hydroxycholesterol



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## Metabolic Pathway of 26-Hydroxycholesterol

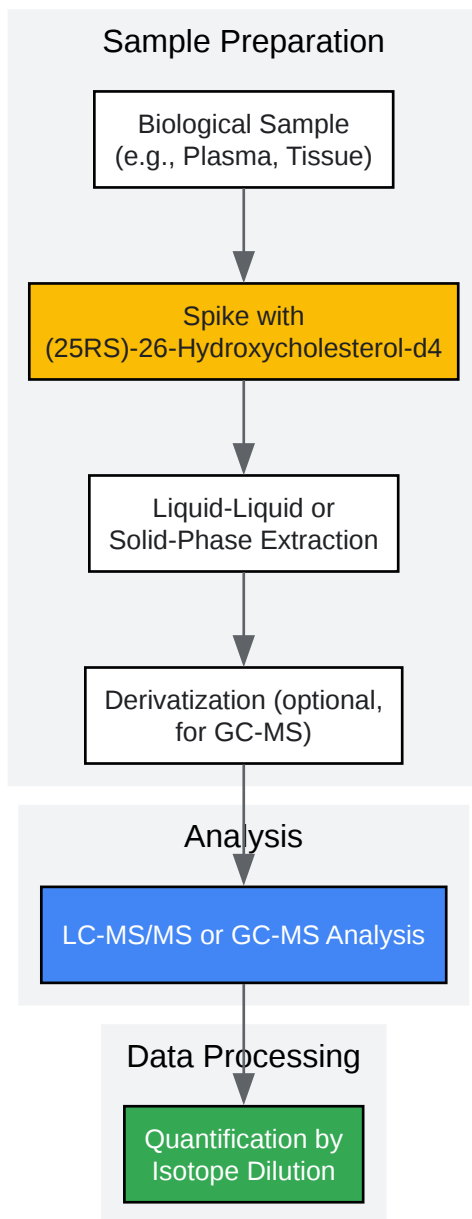
## Experimental Applications and Protocols

The primary application of **(25RS)-26-Hydroxycholesterol-d4** is as an internal standard for the accurate quantification of endogenous 26-hydroxycholesterol in biological matrices using isotope dilution mass spectrometry (IDMS)[9]. This technique is the gold standard for quantitative analysis due to its high accuracy and precision, which corrects for analyte loss during sample preparation and variations in instrument response.

## Experimental Workflow for Quantification of 26-Hydroxycholesterol

The following diagram outlines a typical workflow for the quantification of 26-hydroxycholesterol in a biological sample, such as plasma or tissue homogenate, using **(25RS)-26-Hydroxycholesterol-d4** as an internal standard.

#### Experimental Workflow for 26-Hydroxycholesterol Quantification



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## Quantification Workflow

## Detailed Experimental Protocol: Quantification of 26-Hydroxycholesterol in Human Plasma by LC-MS/MS

This protocol provides a detailed methodology for the quantification of 26-hydroxycholesterol in human plasma using **(25RS)-26-Hydroxycholesterol-d4** as an internal standard, adapted from established methods for oxysterol analysis[10][11].

### 1. Materials and Reagents:

- **(25RS)-26-Hydroxycholesterol-d4** internal standard solution (e.g., 1 µg/mL in ethanol).
- Human plasma.
- Butylated hydroxytoluene (BHT).
- Ice-cold acetone.
- n-Hexane.
- Isopropanol.
- Dichloromethane.
- Methanol (LC-MS grade).
- Water (LC-MS grade).
- Formic acid.
- Solid-phase extraction (SPE) silica cartridges.

### 2. Sample Preparation:

- To 200 µL of human plasma in a glass tube, add an antioxidant such as BHT to prevent auto-oxidation of cholesterol[11].

- Add a known amount (e.g., 100 pmol) of the **(25RS)-26-Hydroxycholesterol-d4** internal standard solution[11].
- Vortex the sample briefly.
- Add 1 mL of ice-cold acetone to precipitate proteins[11].
- Vortex for 1 minute and incubate at -20°C for 20 minutes to facilitate protein precipitation.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new glass tube.
- Dry the supernatant under a gentle stream of nitrogen.

### 3. Solid-Phase Extraction (SPE):

- Condition a silica SPE cartridge with n-hexane.
- Resuspend the dried extract in a small volume of a non-polar solvent like n-hexane or isopropanol and load it onto the SPE cartridge[11].
- Wash the cartridge with n-hexane to remove cholesterol and other non-polar lipids[12].
- Elute the oxysterols (including 26-hydroxycholesterol and its deuterated standard) with a more polar solvent mixture, such as dichloromethane:methanol (1:1, v/v)[11].
- Dry the eluted fraction under a stream of nitrogen.
- Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:water, 50:50, v/v)[13].

### 4. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
  - Utilize a C18 reversed-phase column for chromatographic separation.

- Employ a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid to improve ionization[11].
- Mass Spectrometry (MS):
  - Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
  - Use Multiple Reaction Monitoring (MRM) for the detection and quantification of the analyte and the internal standard. The specific precursor and product ion transitions for 26-hydroxycholesterol and its d4-labeled counterpart should be optimized on the specific instrument being used.

#### 5. Quantification:

- Calculate the concentration of endogenous 26-hydroxycholesterol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of non-labeled 26-hydroxycholesterol and a fixed concentration of the deuterated internal standard.

## Conclusion

**(25RS)-26-Hydroxycholesterol-d4** is an indispensable tool for researchers in the fields of lipidomics, drug development, and clinical diagnostics. Its use as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of 26-hydroxycholesterol, a key player in cholesterol metabolism and bile acid synthesis. This guide provides the necessary information for sourcing this critical reagent and implementing it in a robust analytical workflow.

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